(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol
Overview
Description
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dichlorobenzyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to have high selectivity for resistant strains of plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
It is suggested that the hydroxyl group at c-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting that they may interfere with the parasite’s metabolic pathways .
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting potential antimalarial activity .
Biochemical Analysis
Biochemical Properties
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of piperidine derivatives, which are crucial in the pharmaceutical industry . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s reactivity and selectivity make it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been shown to exhibit anticancer, antiviral, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the hydroxyl group at the C-7’ position in alcohol analogues of piperidine derivatives contributes significantly to their biological activity . This compound’s ability to bind to specific enzymes and proteins allows it to modulate their activity, leading to various biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo dehydration in acidic environments, leading to the formation of other compounds . These changes can affect the compound’s activity and its long-term impact on cells in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anticancer or antimicrobial activity. At higher doses, it can lead to toxic or adverse effects. For example, studies on piperidine derivatives have shown that their activity and selectivity can vary significantly with dosage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the metabolism of piperidine derivatives often involves oxidation and reduction reactions . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement and localization within cells. For example, the distribution of piperidine derivatives can be influenced by their binding to specific proteins . This interaction can affect the compound’s localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the localization of piperidine derivatives can affect their interaction with specific enzymes and proteins, thereby modulating their activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidine, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the reduction step. The process can be summarized as follows:
Reaction of 3,5-dichlorobenzyl chloride with piperidine: This step involves the nucleophilic substitution of the chloride group by the piperidine nitrogen.
Reduction of the resulting intermediate: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the piperidine ring or the benzyl group.
Substitution: The dichlorobenzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms in the dichlorobenzyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of modified piperidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1-(3,5-Dichlorobenzyl)piperidine: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group, leading to different chemical properties.
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)amine: Contains an amine group instead of a hydroxymethyl group, which can significantly alter its reactivity and interactions.
Uniqueness
The presence of both the 3,5-dichlorobenzyl group and the hydroxymethyl group in (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol imparts unique chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.
Properties
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-5-11(6-13(15)7-12)8-16-3-1-10(9-17)2-4-16/h5-7,10,17H,1-4,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPTVCQPNKETCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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